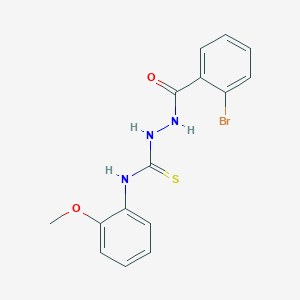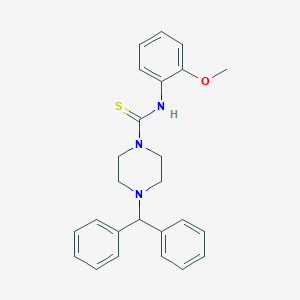![molecular formula C16H18BrN B215898 N-(4-bromobenzyl)-N-[2-(2-methylphenyl)ethyl]amine](/img/structure/B215898.png)
N-(4-bromobenzyl)-N-[2-(2-methylphenyl)ethyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromobenzyl)-N-[2-(2-methylphenyl)ethyl]amine, also known as BBE, is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic properties. BBE belongs to the class of compounds known as arylalkylamines, which have been found to have a wide range of biological activities.
Mécanisme D'action
The mechanism of action of N-(4-bromobenzyl)-N-[2-(2-methylphenyl)ethyl]amine is not fully understood, but it is thought to involve the modulation of various neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine. N-(4-bromobenzyl)-N-[2-(2-methylphenyl)ethyl]amine has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(4-bromobenzyl)-N-[2-(2-methylphenyl)ethyl]amine has been found to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter systems, the reduction of oxidative stress, and the inhibition of tumor growth. N-(4-bromobenzyl)-N-[2-(2-methylphenyl)ethyl]amine has also been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-bromobenzyl)-N-[2-(2-methylphenyl)ethyl]amine in lab experiments is its potential therapeutic properties, which make it an attractive candidate for drug development. However, one limitation of using N-(4-bromobenzyl)-N-[2-(2-methylphenyl)ethyl]amine is its relatively complex synthesis process, which may make it difficult to produce in large quantities.
Orientations Futures
There are several future directions for research on N-(4-bromobenzyl)-N-[2-(2-methylphenyl)ethyl]amine, including further studies on its mechanism of action, its potential therapeutic applications in various areas of medicine, and the development of new synthetic methods for producing the compound. Additionally, studies on the pharmacokinetics and pharmacodynamics of N-(4-bromobenzyl)-N-[2-(2-methylphenyl)ethyl]amine may help to determine its safety and efficacy as a potential drug candidate.
Méthodes De Synthèse
The synthesis of N-(4-bromobenzyl)-N-[2-(2-methylphenyl)ethyl]amine involves a multi-step process that begins with the reaction of 4-bromobenzyl chloride with 2-(2-methylphenyl)ethylamine in the presence of a base such as sodium hydroxide. The resulting intermediate is then purified and subjected to further reactions to yield the final product.
Applications De Recherche Scientifique
N-(4-bromobenzyl)-N-[2-(2-methylphenyl)ethyl]amine has been studied for its potential therapeutic properties in various areas of medicine, including neurology, oncology, and psychiatry. In neurology, N-(4-bromobenzyl)-N-[2-(2-methylphenyl)ethyl]amine has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, N-(4-bromobenzyl)-N-[2-(2-methylphenyl)ethyl]amine has been shown to have anti-tumor properties and may be useful in the treatment of certain types of cancer. In psychiatry, N-(4-bromobenzyl)-N-[2-(2-methylphenyl)ethyl]amine has been found to have anxiolytic and antidepressant effects and may be useful in the treatment of anxiety and mood disorders.
Propriétés
Nom du produit |
N-(4-bromobenzyl)-N-[2-(2-methylphenyl)ethyl]amine |
|---|---|
Formule moléculaire |
C16H18BrN |
Poids moléculaire |
304.22 g/mol |
Nom IUPAC |
N-[(4-bromophenyl)methyl]-2-(2-methylphenyl)ethanamine |
InChI |
InChI=1S/C16H18BrN/c1-13-4-2-3-5-15(13)10-11-18-12-14-6-8-16(17)9-7-14/h2-9,18H,10-12H2,1H3 |
Clé InChI |
PPYKOJSWKQUSKW-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CCNCC2=CC=C(C=C2)Br |
SMILES canonique |
CC1=CC=CC=C1CCNCC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-ethyl-3-[2-(2-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215817.png)
![1-ethyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215818.png)

![1-(4-Chloro-2,5-dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215823.png)

![2-{1,3-dimethyl-8-[(3-methylbutyl)amino]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}-N-(3-methylbutyl)acetamide](/img/structure/B215828.png)
![1-ethyl-3-[2-(4-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215829.png)


![N-(3-ethoxypropyl)-2-{8-[(3-ethoxypropyl)amino]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide](/img/structure/B215837.png)
![6-Amino-4-(3,5-dibromo-4-hydroxyphenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215840.png)
![4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide](/img/structure/B215841.png)
![N-(2,4-dimethoxyphenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide](/img/structure/B215843.png)
![1-Acetyl-2,2-dimethyl-4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2-dihydroquinoline](/img/structure/B215845.png)